molecular formula C22H14F2N4O4S B10894179 6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide

6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10894179
M. Wt: 468.4 g/mol
InChI Key: KPNFQSIZUUETDY-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include thienopyridine derivatives, difluoromethylating agents, and nitrobenzoyl chlorides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyridine rings.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide
  • 6-(Difluoromethyl)-3-[(4-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The presence of the difluoromethyl group and the specific positioning of the nitrobenzoyl and phenyl groups make this compound unique

Properties

Molecular Formula

C22H14F2N4O4S

Molecular Weight

468.4 g/mol

IUPAC Name

6-(difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H14F2N4O4S/c23-19(24)15-10-14(11-5-2-1-3-6-11)16-17(18(20(25)29)33-22(16)26-15)27-21(30)12-7-4-8-13(9-12)28(31)32/h1-10,19H,(H2,25,29)(H,27,30)

InChI Key

KPNFQSIZUUETDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(F)F

Origin of Product

United States

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